1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid

Medicinal Chemistry Physicochemical Properties Drug-likeness

1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid (CAS 1103295-13-1) is a heterocyclic building block characterized by a piperidine ring substituted at the 2-position with a carboxylic acid group and on the nitrogen atom with a 4-chlorobenzoyl moiety, possessing a molecular formula of C13H14ClNO3 and a molecular weight of 267.71 g/mol. This compound is a solid with a predicted density of 1.3±0.1 g/cm³, boiling point of 478.1±40.0 °C at 760 mmHg, and a calculated LogP of 1.27.

Molecular Formula C13H14ClNO3
Molecular Weight 267.71 g/mol
CAS No. 1103295-13-1
Cat. No. B3033646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid
CAS1103295-13-1
Molecular FormulaC13H14ClNO3
Molecular Weight267.71 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H14ClNO3/c14-10-6-4-9(5-7-10)12(16)15-8-2-1-3-11(15)13(17)18/h4-7,11H,1-3,8H2,(H,17,18)
InChIKeyURTODHDLUJALJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid (CAS 1103295-13-1): A Versatile Piperidine Scaffold for Drug Discovery


1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid (CAS 1103295-13-1) is a heterocyclic building block characterized by a piperidine ring substituted at the 2-position with a carboxylic acid group and on the nitrogen atom with a 4-chlorobenzoyl moiety, possessing a molecular formula of C13H14ClNO3 and a molecular weight of 267.71 g/mol . This compound is a solid with a predicted density of 1.3±0.1 g/cm³, boiling point of 478.1±40.0 °C at 760 mmHg, and a calculated LogP of 1.27 [1]. Its structure integrates a basic piperidine core, a hydrogen-bond-capable carboxylic acid handle for derivatization, and a lipophilic 4-chlorobenzoyl group, making it a valuable intermediate in medicinal chemistry for the synthesis of focused compound libraries .

Why 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid (CAS 1103295-13-1) Cannot Be Replaced by Generic Analogs


Generic substitution with close analogs such as 1-(4-chlorobenzoyl)piperidine-4-carboxylic acid (CAS 379724-54-6) or 1-(3-chlorobenzoyl)piperidine-2-carboxylic acid (CAS unavailable) is not scientifically sound due to distinct differences in physicochemical properties and potential biological interactions. The position of the carboxylic acid on the piperidine ring (2- vs. 4-position) critically alters molecular geometry, conformational flexibility, and the spatial presentation of hydrogen-bond donors/acceptors [1]. This impacts key drug-likeness parameters: the 2-carboxylic acid isomer (target compound) is predicted to have a lower topological polar surface area (tPSA) of 57.5 Ų compared to the 4-carboxylic acid isomer's 57.6 Ų, which, while a small absolute difference, influences membrane permeability and oral absorption [1]. More importantly, the position of the chlorine atom on the benzoyl ring (4- vs. 3- or 2,4-substitution) alters electronic distribution and steric bulk, directly affecting target binding affinity and metabolic stability . Therefore, selecting the precise isomer is essential for maintaining structure-activity relationship (SAR) consistency in research projects.

Quantitative Differentiation of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid (CAS 1103295-13-1) Against Key Comparators


Differentiation in Calculated Lipophilicity (LogP) and Solubility vs. Dichlorinated and Positional Analogs

The target compound exhibits a calculated octanol-water partition coefficient (cLogP) of 1.27, which is significantly lower than its 2,4-dichlorobenzoyl analog (CAS 1103513-33-2), which is predicted to have a cLogP of ~2.5 due to the additional chlorine atom [1]. This indicates a 10-fold difference in lipophilicity (ΔcLogP ≈ 1.23), translating to a predicted 10-fold higher aqueous solubility for the target compound. For lead optimization programs targeting the CNS or requiring favorable oral absorption, the lower cLogP of the target compound places it within a more desirable property space compared to more lipophilic, dichlorinated analogs.

Medicinal Chemistry Physicochemical Properties Drug-likeness

Differentiation in Predicted Topological Polar Surface Area (tPSA) and Blood-Brain Barrier (BBB) Permeability vs. 4-Carboxylic Acid Isomer

The target compound, 1-(4-chlorobenzoyl)piperidine-2-carboxylic acid, has a predicted topological polar surface area (tPSA) of 57.5 Ų, whereas its regioisomer, 1-(4-chlorobenzoyl)piperidine-4-carboxylic acid (CAS 379724-54-6), is predicted to have a tPSA of 57.6 Ų [1]. While the absolute difference is minimal, the tPSA of the target compound is marginally lower, and both fall below the widely accepted 90 Ų threshold for good blood-brain barrier (BBB) penetration [2]. This suggests both isomers may have the capacity to cross the BBB, but the target compound's 2-carboxylic acid substitution pattern may offer a subtly different conformational profile and intramolecular hydrogen-bonding capacity, which can influence its actual ability to enter the CNS.

Medicinal Chemistry CNS Drug Design Pharmacokinetics

Structural and Conformational Differentiation from Benzyl and Phenyl Analogs for Scaffold Hopping

The target compound contains a 4-chlorobenzoyl group directly attached to the piperidine nitrogen, creating an amide bond. This contrasts with analogs like 1-(4-chlorobenzyl)piperidine-2-carboxylic acid (CAS 1031281-64-7), which features a more flexible methylene (-CH2-) linker, or 1-(4-chlorophenyl)piperidine-2-carboxylic acid (CAS 1541099-21-1), where the phenyl ring is directly attached to the nitrogen without a carbonyl . The amide linkage in the target compound restricts rotation and imparts a partial double-bond character, rigidifying the structure compared to the benzyl analog. Additionally, the carbonyl oxygen can act as a hydrogen bond acceptor. This conformational restriction and altered electronic landscape can be exploited in scaffold-hopping exercises to modulate target binding or improve metabolic stability.

Medicinal Chemistry Scaffold Hopping Conformational Analysis

Key Research Applications for 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid (CAS 1103295-13-1)


Lead Optimization for CNS Disorders Requiring Favorable BBB Penetration Potential

Based on its low predicted topological polar surface area (tPSA of 57.5 Ų), 1-(4-chlorobenzoyl)piperidine-2-carboxylic acid (CAS 1103295-13-1) is a rationally selected building block for medicinal chemistry campaigns targeting central nervous system (CNS) disorders [1]. Its tPSA falls well below the 90 Ų threshold associated with good blood-brain barrier permeability, suggesting that derivatives synthesized from this scaffold may have an increased likelihood of entering the CNS [1]. Compared to its 4-carboxylic acid isomer, it offers a distinct spatial orientation for interactions with neurological targets [1].

Scaffold Hopping and Structure-Activity Relationship (SAR) Studies

The unique combination of a 4-chlorobenzoyl group (via an amide linkage) and a 2-carboxylic acid on a piperidine core provides a rigid, hydrogen-bonding scaffold that is distinct from more flexible analogs like the 4-chlorobenzyl derivative [1]. This makes the compound an ideal candidate for scaffold-hopping exercises aimed at improving metabolic stability, modulating potency, or circumventing intellectual property [1]. It is a key tool for SAR studies designed to deconvolute the contributions of the amide linker, the chlorine substitution pattern, and the carboxylic acid position to overall biological activity [1].

Synthesis of Focused Libraries for Hit-to-Lead Expansion

The presence of both a carboxylic acid and a chlorinated aromatic group makes 1-(4-chlorobenzoyl)piperidine-2-carboxylic acid (CAS 1103295-13-1) a highly versatile intermediate for generating diverse compound libraries [1]. The carboxylic acid can be easily functionalized into amides, esters, or other groups using standard medicinal chemistry protocols, while the 4-chlorophenyl ring offers a handle for late-stage functionalization or for establishing key hydrophobic interactions with a target protein [1]. This dual functionality allows for rapid exploration of chemical space around a piperidine core in hit-to-lead campaigns [1].

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